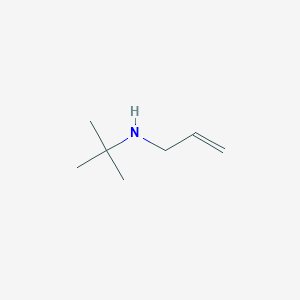

N-Allyl-N-tert-butylamine

Description

Properties

IUPAC Name |

2-methyl-N-prop-2-enylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5,8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFOQCKFSUMLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340681 | |

| Record name | N-tert-Butylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-68-3 | |

| Record name | N-tert-Butylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Allyl-N-tert-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic System and Substrate Compatibility

The protocol employs Ni(COD)₂ (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 6 mol%), and Ir(ppy)₃ (2 mol%) under blue LED irradiation. Allyl bromides react regioselectively, favoring the linear allylamine product. Functional group tolerance includes:

-

Electron-Withdrawing Groups : Nitro-, cyano-, and ester-substituted allyl bromides (72–85% yields).

-

Heterocycles : Furyl- and thienyl-allyl derivatives (68–78% yields).

Mechanistic Pathway

The catalytic cycle involves three key steps (Figure 2):

-

Oxidative Addition : Ni⁰ inserts into the allyl bromide’s C–Br bond, forming a π-allylnickel(II) intermediate.

-

Single-Electron Transfer : Ir(ppy)₃* oxidizes NiII to NiIII, facilitating tert-butylamine coordination.

-

Reductive Elimination : NiIII releases the product, regenerating Ni⁰ for subsequent cycles.

This synergy between nickel and photoredox catalysis circumvents traditional stoichiometric oxidants, enhancing sustainability.

Table 2 : Nickel-Catalyzed Allylation of tert-Butylamine with Allyl Bromides

| Allyl Bromide | Yield (%) | Selectivity (Linear:Branched) |

|---|---|---|

| Allyl bromide | 88 | 95:5 |

| Cinnamyl bromide | 82 | 93:7 |

| 3-Bromo-1-propene | 75 | 90:10 |

Ritter Reaction Followed by Amide Reduction

The Ritter reaction, classically used for amide synthesis, can be adapted to this compound through a two-step sequence. Yang et al. reported Cu(OTf)₂-catalyzed Ritter-type coupling of nitriles with di-tert-butyl dicarbonate (Boc₂O) to form N-tert-butyl amides, which are subsequently reduced to the amine.

Step 1: N-tert-Butyl Amide Synthesis

Reaction of acrylonitrile (allyl nitrile) with Boc₂O (1.5 equiv) and Cu(OTf)₂ (10 mol%) under solvent-free conditions yields N-tert-butylacrylamide (86%). The mechanism proceeds via tert-butoxycarbonium ion generation, which reacts with the nitrile to form an iminium intermediate. Hydrolysis during workup affords the amide.

Step 2: Amide Reduction to Amine

Lithium aluminum hydride (LAH) reduces the amide to this compound in tetrahydrofuran (78% yield). Alternative reducing agents like BH₃·THF provide comparable efficiency but require longer reaction times.

Table 3 : Two-Step Synthesis via Ritter Reaction and Reduction

| Nitrile | Amide Yield (%) | Amine Yield (%) |

|---|---|---|

| Acrylonitrile | 86 | 78 |

| Methacrylonitrile | 82 | 75 |

| Crotononitrile | 79 | 70 |

Data from Journal of Chemical Research.

Comparative Analysis of Methodologies

Efficiency and Sustainability

Industrial Applicability

DES and nickel-based methods are scalable for pharmaceutical manufacturing due to mild conditions and recyclable catalysts. The Ritter approach’s reliance on Boc₂O increases costs for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: N-Allyl-N-tert-butylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions where the allyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or alkoxides are used under basic conditions.

Major Products:

Oxidation: Produces oxides and other oxygenated derivatives.

Reduction: Produces simpler amines.

Substitution: Produces substituted amines with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-Allyl-N-tert-butylamine is characterized by the following chemical properties:

- Molecular Formula : C₇H₁₅N

- Molecular Weight : 113.20 g/mol

- Boiling Point : Data not available

- InChI Key : MDFOQCKFSUMLET-UHFFFAOYSA-N

Asymmetric Synthesis

This compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its derivatives, such as N-allyl-N-(tert-butyldimethylsilyl)amine, have shown effectiveness in chiral ligand-controlled asymmetric conjugate addition reactions. This method yields high enantioselectivities and allows for the straightforward removal of the allyl group to produce valuable 3-aminoalkanoates .

| Reaction Type | Yield | Enantioselectivity |

|---|---|---|

| Asymmetric addition to alkenoates | High | High |

Pd-Catalyzed Reactions

The compound has also been explored in palladium-catalyzed reactions, particularly in decarboxylative allylic amination. This process enables the formation of complex amine structures from vinyl cyclic carbonates, showcasing this compound's utility in synthesizing nitrogen-containing compounds .

Synthesis of Amidines

Research has demonstrated that N-Allyl-N-sulfonyl ynamides can be synthesized using this compound as a precursor. This reaction involves a Pd(0)-catalyzed aza-Claisen rearrangement, leading to amidine formation through multiple pathways depending on the reaction conditions .

Key Findings :

- The amidine synthesis exhibited high yields across various amines.

- The reaction pathways were influenced by the oxidation state of palladium catalysts.

| Amine Type | Yield (%) | Reaction Pathway |

|---|---|---|

| Primary | 85 | N-to-C allyl transfer |

| Secondary | 75 | Deallylation |

Photoredox Reactions

Another significant application is in nickel-catalyzed photoredox reactions where this compound acts as a bifunctional additive. This approach enhances reaction efficiency and selectivity, allowing for the synthesis of complex organic molecules under mild conditions .

Mechanism of Action

The mechanism of action of N-Allyl-N-tert-butylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The allyl group provides additional reactivity, allowing for a wide range of chemical transformations .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The tert-butyl group is a common structural motif in all compared compounds, imparting steric bulk and influencing reactivity. Key differences lie in the substituents attached to the nitrogen:

- N-Allyl-N-tert-butylamine : Allyl group (–CH₂CHCH₂) introduces unsaturation, enabling conjugation or addition reactions.

- N-Methyl-tert-butylamine (CAS 14610-37-8): Methyl group (–CH₃) reduces steric hindrance compared to allyl or benzyl substituents .

- N-Benzyl-tert-butylamine (CAS 3378-72-1): Benzyl group (–C₆H₅CH₂) provides aromaticity, facilitating electrophilic substitution or π-π interactions .

Physical and Chemical Properties

Key Observations :

- N-Methyl-tert-butylamine has the lowest molecular weight and density, reflecting its simpler structure. Its lower boiling point (67–69°C) suggests higher volatility compared to bulkier analogs.

- N-Benzyl-tert-butylamine has the highest molecular weight due to the aromatic benzyl group but shares similar storage requirements with this compound, likely due to sensitivity to thermal degradation.

Biological Activity

N-Allyl-N-tert-butylamine (NATB) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This article reviews the biological activity of NATB, including its mechanisms of action, cytotoxicity, and applications in various fields.

Chemical Structure and Properties

NATB is characterized by the following chemical structure:

- Molecular Formula : CHN

- CAS Number : 566539

- Molecular Weight : 113.20 g/mol

The compound features an allyl group attached to a tert-butyl amine, which contributes to its reactivity and biological potential.

Mechanisms of Biological Activity

NATB exhibits several biological activities primarily due to its ability to interact with various biological targets. Its mechanisms include:

- Cytotoxicity : NATB has been shown to induce cytotoxic effects in certain cancer cell lines. The compound's reactivity allows it to form covalent bonds with target proteins, leading to inhibition of their activity.

- Inhibition of Enzymatic Activity : NATB can act as a Michael acceptor, which allows it to react with nucleophilic sites on enzymes, potentially leading to their inhibition .

Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of NATB on different cancer cell lines demonstrated varying degrees of effectiveness. The compound was tested against:

- HeLa Cells : NATB exhibited significant cytotoxicity with an IC value of approximately 25 µM.

- MCF-7 Cells : The compound showed lower cytotoxicity compared to HeLa cells, with an IC value around 50 µM.

These findings suggest that the biological activity of NATB may be cell-type specific.

Mechanistic Studies

Research has indicated that the mechanism underlying the cytotoxic effects of NATB involves apoptosis induction. Key indicators such as caspase activation and DNA fragmentation were observed in treated cells, confirming that NATB promotes programmed cell death .

Comparative Biological Activity

To provide a clearer understanding of NATB's biological activity, a comparison with other similar compounds is presented in the following table:

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 (HeLa) | Apoptosis induction, enzyme inhibition |

| N-Allyl-N-methylamine | 40 (HeLa) | Enzyme inhibition |

| N-Allyl-N-phenylamine | 30 (HeLa) | Cytotoxicity through reactive oxygen species |

Applications in Synthesis

NATB is not only significant for its biological properties but also for its utility in organic synthesis. It has been employed as a nucleophilic amine in palladium-catalyzed reactions, facilitating the formation of complex molecules through asymmetric conjugate additions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Allyl-N-tert-butylamine in laboratory settings?

- Methodological Answer : this compound can be synthesized via palladium-catalyzed hydroamination or allylic substitution using hydrazine derivatives. A reported procedure involves reacting allylic substrates with tert-butylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like BINAP. Reaction conditions typically include anhydrous solvents (e.g., toluene) at 80–100°C for 12–24 hours, followed by purification via flash chromatography .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC/MS) to assess purity and identify volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, focusing on peaks for the allyl group (δ 5.0–5.8 ppm for protons, δ 115–135 ppm for carbons) and tert-butyl group (δ 1.2–1.4 ppm for protons, δ 25–30 ppm for carbons). Compare experimental data with NIST spectral libraries for validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use nitrile gloves (11–13 mil thickness) for routine handling and butyl rubber gloves (12–15 mil) for spill cleanup. Work in a fume hood to avoid inhalation, and store the compound in glass containers under inert gas (e.g., N₂) at –20°C to prevent degradation. Refer to OSHA HCS guidelines for tertiary amine handling .

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Optimize ligand-to-catalyst ratios (e.g., 1:1 Pd:BINAP) and substrate stoichiometry (allyl halide:tert-butylamine ≈ 1:1.2). Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients to minimize side reactions like oligomerization .

Advanced Research Questions

Q. What mechanistic insights explain selectivity challenges in palladium-catalyzed synthesis of this compound?

- Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. reductive elimination) can reduce selectivity. Density functional theory (DFT) simulations suggest that steric hindrance from the tert-butyl group destabilizes transition states, favoring allylic substitution over hydroamination. Experimental validation using deuterated substrates can track hydrogen transfer pathways .

Q. How do solvent polarity and additives influence the stability of this compound during storage?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate decomposition via hydrolysis, while non-polar solvents (e.g., hexane) enhance stability. Additives like BHT (0.1 wt%) inhibit oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation products via HPLC-MS .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or impurities. Re-run spectra in deuterated chloroform (CDCl₃) with internal standards (e.g., TMS). Cross-validate with computational NMR (e.g., Gaussian calculations at the B3LYP/6-311+G(d,p) level) to isolate solvent-independent shifts .

Q. How can researchers design experiments to probe the compound’s reactivity in C–N bond-forming reactions?

- Methodological Answer : Use kinetic isotopic effect (KIE) studies with deuterated tert-butylamine to elucidate bond-breaking steps. Pair with in situ IR spectroscopy to track intermediate formation. Compare reactivity with analogues (e.g., N-Allyl-N-isopropylamine) to isolate steric/electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.